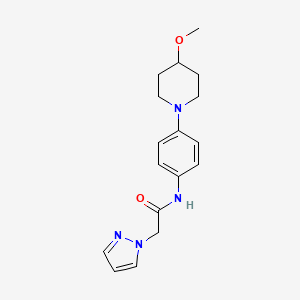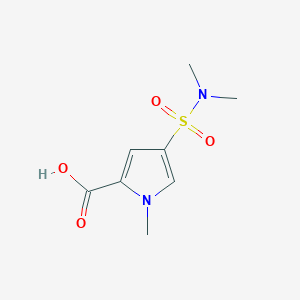
3-(Oxan-3-yl)morpholine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Oxan-3-yl)morpholine;hydrochloride is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
Morpholines, the class of compounds to which this compound belongs, are often synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Heterocyclic Compounds
Morpholine derivatives serve as critical intermediates for the synthesis of biologically active heterocyclic compounds. For example, the hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid is utilized in synthesizing compounds with potential biological activities, demonstrating the role of morpholine derivatives in constructing complex molecules (L. Mazur, M. Pitucha, Z. Rzączyńska, 2007).
Pharmaceutical Research
Morpholine derivatives have been explored for their pharmacological potential. For instance, specific morpholine-based compounds have been identified as high-affinity, orally active neurokinin-1 receptor antagonists, showcasing their utility in addressing conditions such as emesis and depression (Timothy Harrison et al., 2001).
Antimicrobial and Antituberculosis Activities
Research has identified morpholine derivatives with significant antimicrobial and antituberculosis activities. A synthesized morpholine compound demonstrated remarkable anti-TB activity, underlining the potential of these derivatives in developing new therapeutic agents (Mamatha S.V et al., 2019).
Structural and Material Science
Morpholine derivatives have been analyzed for their structural properties, offering insights into their potential applications in material science. Studies include the characterization of morpholine hydrochlorides, revealing detailed structural information through techniques such as NMR, FTIR, and X-ray diffraction (Z. Dega‐Szafran et al., 2001).
Catalysis and Organic Reactions
Morpholine derivatives are utilized in catalysis and as intermediates in organic reactions. For example, the synthesis of 3-oxa-7-azabicyclo[3.3.0]octanes, analogues of bicyclic morpholine, showcases their use in creating novel structures through cycloaddition reactions (Yevhenii M. Sokolenko et al., 2017).
Antifungal and Antitumor Activities
Novel morpholine derivatives have been synthesized with antifungal activity, indicating their potential in addressing fungal infections (S. Zhou et al., 2013). Additionally, certain morpholine-based compounds have been evaluated for their antitumor activity, further underscoring the versatility of these compounds in medicinal chemistry (A. U. Isakhanyan et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(oxan-3-yl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-8(6-11-4-1)9-7-12-5-3-10-9;/h8-10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDBDGYDIPRTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2COCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
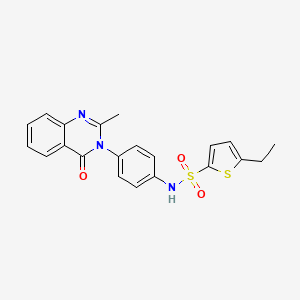
![N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2665852.png)
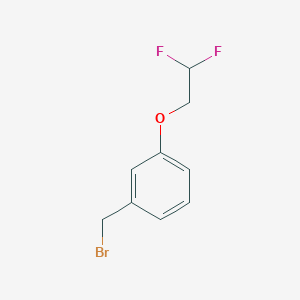
![[3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2665855.png)
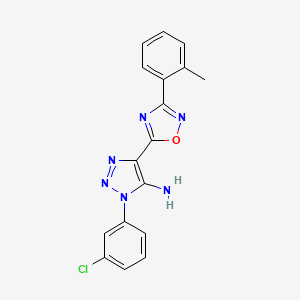
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2665858.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2665859.png)

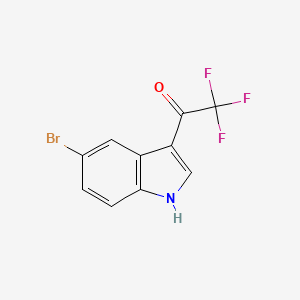

![N-(3-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2665864.png)

